molecular formula C8H10N4 B598881 (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine CAS No. 1201597-28-5

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine

Katalognummer B598881
CAS-Nummer: 1201597-28-5
Molekulargewicht: 162.196
InChI-Schlüssel: GPISNHXVZGEQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine, also known as MIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPA is a heterocyclic amine that contains a pyridazine ring and an imidazole ring, making it a unique compound with diverse properties. In

Wirkmechanismus

The mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell proliferation. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer properties. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to modulate the activity of neurotransmitters, leading to its neuroprotective effects.

Biochemische Und Physiologische Effekte

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its relative ease of synthesis and high yields. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain assays.

Zukünftige Richtungen

There are several potential future directions for research on (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine. One area of interest is the development of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine-based anticancer drugs, which could have significant clinical applications. Additionally, further research is needed to fully understand the mechanism of action of (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine and its potential therapeutic applications in neurodegenerative diseases and inflammatory diseases. Finally, the development of new synthesis methods for (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine could lead to the production of analogs with improved properties and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been found to have potential applications in biomedical research, particularly in the field of cancer research. (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, (6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

(6-methylimidazo[1,2-b]pyridazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPISNHXVZGEQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine

Synthesis routes and methods

Procedure details

A mixture of 2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine (0.6 g, 3.3 mmol) and ammonium hydroxide (25%, 30 ml) was heated to 80° C. in a sealed tube for lhr. The reaction mixture was concentrated under reduced pressure to give title compound as crude product. This material was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.